N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a cyclopropane sulfonamide group. The thiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with a piperidine derivative under basic conditions.
Cyclopropane Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of a thiazole ring, a piperidine ring, and a cyclopropane sulfonamide group. This unique structure imparts a diverse range of biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H23N3O2S2 |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H23N3O2S2/c1-10-14(20-11(2)15-10)9-17-7-5-12(6-8-17)16-21(18,19)13-3-4-13/h12-13,16H,3-9H2,1-2H3 |
InChI Key |
QHEMRXXCZKTAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
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